molecular formula C20H24BrN3O4S B251181 5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide

5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide

Cat. No. B251181
M. Wt: 482.4 g/mol
InChI Key: BRIIAJUUYKBFES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexin-1 receptor is a G protein-coupled receptor that is primarily expressed in the hypothalamus and is involved in the regulation of sleep, appetite, and energy homeostasis. BRL-15572 has been studied extensively for its potential therapeutic applications in various disorders related to sleep and appetite regulation.

Scientific Research Applications

Piperazine Derivatives as 5-HT7 Receptor Antagonists

Compounds including 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides were evaluated as 5-HT(7) receptor antagonists. These compounds, which are structurally related to 5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide, exhibited IC(50) values between 12-580nM (Yoon et al., 2008).

Experimental Studies for Oxazol-5(4H)-Ones Development

New oxazol-5(4H)-ones synthesized from 2-(4-(4-X-phenylsulfonyl)benzamido)acetic acids derivatives showed potential pharmacological applications. Their structures were elucidated using various spectroscopic methods, and they displayed cytotoxicity and antimicrobial activity (Rosca, 2020).

Benzamide Derivatives as Selective Serotonin 4 Receptor Agonists

4-Amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, closely related to the chemical , were synthesized and evaluated for effects on gastrointestinal motility. These compounds showed potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Synthesis of Zinc Phthalocyanine with Singlet Oxygen Yield

Zinc phthalocyanine substituted with similar benzamide derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and potential for use in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Crystal Structure Studies of Piperazine Derivatives

Piperazine derivatives with structures confirmed by X-ray diffraction and DFT calculations showed potential for various pharmacological applications. The molecular Hirshfeld surface analysis highlighted the nature of intermolecular contacts, indicating the importance of H…H interactions (Kumara et al., 2017).

Synthesis of Orally Active CCR5 Antagonist

A compound structurally similar to 5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide was developed as an orally active CCR5 antagonist, indicating potential applications in inhibiting the CCR5 receptor, which could be relevant in various therapeutic contexts (Ikemoto et al., 2005).

Antioxidant Activity of Bromophenols

Bromophenols isolated from the marine red alga Rhodomela confervoides exhibited potent antioxidant activities. This suggests the potential use of compounds structurally related to 5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonyl-1-piperazinyl)phenyl]benzamide in antioxidant applications (Li et al., 2011).

properties

Molecular Formula

C20H24BrN3O4S

Molecular Weight

482.4 g/mol

IUPAC Name

5-bromo-2-methoxy-3-methyl-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C20H24BrN3O4S/c1-14-12-15(21)13-18(19(14)28-2)20(25)22-16-4-6-17(7-5-16)23-8-10-24(11-9-23)29(3,26)27/h4-7,12-13H,8-11H2,1-3H3,(H,22,25)

InChI Key

BRIIAJUUYKBFES-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Br

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C)Br

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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